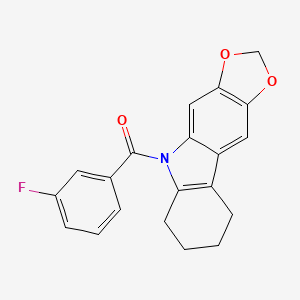

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(m-FLUOROBENZOYL)-

Description

The compound 5H-1,3-Dioxolo[4,5-b]carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- (CAS: 50332-20-2) is a carbazole derivative featuring a fused 1,3-dioxolo ring system and a meta-fluorobenzoyl substituent. Its molecular structure combines a tetrahydrocarbazole core with a dioxolo ring, contributing to unique electronic and steric properties.

Industrial-grade synthesis of this compound is optimized for high purity (99%) and scalability, as evidenced by its commercial availability in 25 kg batches via platforms like ECHEMI. Its primary applications include pharmaceutical intermediates and materials science research, though specific pharmacological data remain proprietary.

Properties

CAS No. |

50332-20-2 |

|---|---|

Molecular Formula |

C20H16FNO3 |

Molecular Weight |

337.3 g/mol |

IUPAC Name |

(3-fluorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone |

InChI |

InChI=1S/C20H16FNO3/c21-13-5-3-4-12(8-13)20(23)22-16-7-2-1-6-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h3-5,8-10H,1-2,6-7,11H2 |

InChI Key |

DQIZFMLGQGHIIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC(=CC=C5)F)OCO4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- involves several steps. One common synthetic route includes the use of methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction conditions typically involve the use of nBuLi–TMEDA to achieve regioselective dilithiation, followed by electrophilic trapping . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo substitution reactions, particularly at the carbazole nitrogen and other reactive sites.

Common reagents used in these reactions include nBuLi, TMEDA, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by its structural features, which allow it to participate in photoinduced electron transfer and hydrogen bonding interactions . These interactions are crucial for its applications in fluorescence quenching and other photophysical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Research Findings and Limitations

- Industrial Viability : The target compound’s synthesis is optimized for scalability, but environmental concerns persist due to halogenated byproducts.

- Knowledge Gaps: Limited public data on the compound’s pharmacokinetics and toxicity profile hinder its pharmaceutical development.

- Comparative Advantage : Fluorination confers superior metabolic stability over analogs like 5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde , which degrades rapidly in hepatic microsomes.

Biological Activity

The compound 5H-1,3-dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(m-fluorobenzoyl)- is a member of the carbazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanism of action against cancer cells and potential antimicrobial properties.

Structural Characteristics

The molecular structure of this compound is significant for its biological activity. It features a carbazole core with a dioxole moiety and a fluorobenzoyl substituent. This unique structure may contribute to its interaction with biological targets.

Molecular Formula

- C : 20

- H : 16

- N : 1

- O : 3

- Cl : 1 (if considering related compounds)

Research indicates that carbazole derivatives exhibit anti-cancer properties primarily through the inhibition of tubulin polymerization. The compound selectively occupies the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division.

Molecular Docking Studies

Molecular docking studies have shown that this compound can fit into the colchicine binding site of the α,β-tubulin dimer. For instance:

- Docking Score : Comparable to podophyllotoxin.

- Hydrogen Bonding Interactions : Notable interactions with residues such as Asnβ258 and Serα178 were observed .

Anticancer Activity

A study evaluated the anti-proliferative effects of various pyrano[2,3-c]carbazoles on lymphoid leukemia cell lines (MOLT-4). The results showed:

These findings suggest that the compound exhibits significant anti-cancer activity through its mechanism of inhibiting tubulin polymerization.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has been explored in various studies. However, specific data on this compound's antimicrobial activity remains limited. General trends indicate that carbazole derivatives may possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For example:

- Inhibition Zone Assay : Some derivatives showed activity against S. aureus and E. coli, while others were inactive .

Case Study 1: Anticancer Efficacy

In a detailed investigation involving pyrano[2,3-c]carbazoles:

- The compounds were tested against MOLT-4 cells.

- Growth inhibition was assessed using MTT assays.

- Results confirmed that specific derivatives effectively inhibited cell growth by targeting tubulin dynamics .

Case Study 2: Antimicrobial Properties

A study investigated various carbazole derivatives for their antimicrobial properties:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing 5H-1,3-dioxolo[4,5-b]carbazole derivatives, and how can yield be improved?

- Methodological Answer : Begin with Claisen-Schmidt condensation or cyclocondensation reactions, as demonstrated in analogous pyrazole-carbazole syntheses . Use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield . For purification, employ recrystallization from ethanol or methanol, monitoring purity via TLC and melting point analysis .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for the m-fluorobenzoyl group) .

- NMR : Analyze and spectra for diastereotopic protons in the dioxolo-carbazole core and fluorine coupling patterns .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic system .

Q. What theoretical frameworks guide the design of experiments for studying its biological activity?

- Methodological Answer : Align with anticonvulsant or CNS-targeted drug design principles, using structure-activity relationship (SAR) models. For example, prioritize substituent effects on lipophilicity (e.g., m-fluorobenzoyl’s electron-withdrawing properties) and steric interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., GABA receptors). Parameterize the m-fluorobenzoyl group’s electrostatic potential and assess binding affinity via free energy calculations (MM/PBSA) . Validate predictions with in vitro assays (e.g., patch-clamp electrophysiology) .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

- Methodological Answer : Use NOESY/ROESY NMR to determine spatial proximity of protons in the carbazole-dioxolo ring system. For fluorinated analogs, -NMR coupled with DFT calculations can clarify electronic environments .

Q. How should contradictory data in pharmacological studies (e.g., efficacy vs. toxicity) be analyzed?

- Methodological Answer : Apply dose-response curve modeling (Hill equation) to distinguish therapeutic windows. Use multivariate regression to isolate variables (e.g., metabolic stability vs. membrane permeability). Cross-reference with bibliometric trends to identify methodological biases in published studies .

Q. What methodologies integrate AI for optimizing reaction conditions or predicting synthetic byproducts?

- Methodological Answer : Train machine learning models (e.g., random forests, neural networks) on historical reaction data (solvent, catalyst, temperature) to predict optimal conditions. Use COMSOL Multiphysics for fluid dynamics simulations in scaled-up syntheses .

Q. How can crystallography and Hirshfeld surface analysis elucidate solid-state properties (e.g., polymorphism)?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect high-resolution XRD data and analyze packing motifs. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O/F contacts), informing stability under storage conditions .

Q. What strategies validate the compound’s metabolic pathways and degradation products?

- Methodological Answer : Use LC-MS/MS with isotopically labeled analogs (, ) to track metabolic transformations. Pair with hepatic microsome assays (human/rodent) and computational metabolomics tools (e.g., Meteor Nexus) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.